

A Comprehensive Technical Guide to the Physical Properties of 4-Chlorobenzoic Anhydride

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Compound of Interest

Compound Name: 4-Chlorobenzoic anhydride

Cat. No.: B1667317

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **4-Chlorobenzoic anhydride**. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This guide includes quantitative data summarized in structured tables, detailed experimental protocols, and visualizations of key experimental workflows.

Core Physical and Chemical Properties

4-Chlorobenzoic anhydride, with the chemical formula $C_{14}H_8Cl_2O_3$, is a symmetrical anhydride derived from 4-chlorobenzoic acid. It serves as a crucial reagent in various organic syntheses, particularly in acylation reactions. Understanding its physical properties is paramount for its effective use and for the optimization of reaction conditions.

Quantitative Data Summary

The key physical properties of **4-Chlorobenzoic anhydride** are summarized in the table below for easy reference and comparison.

Property	Value	Notes
Molecular Formula	C ₁₄ H ₈ Cl ₂ O ₃	
Molecular Weight	295.12 g/mol	
Appearance	White to off-white or pale yellow solid	
Melting Point	192-194 °C	This is the melting point for the purified, recrystallized compound. Lower melting points (147-150 °C) may be observed for less pure samples.
Boiling Point	248 °C at 5 Torr	
	439 °C at 760 mmHg	
Density	1.401 g/cm ³	
Solubility	Slightly soluble in acetone and chloroform. Soluble in non-polar solvents. Insoluble in water.	
Odor	Pungent	

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **4-Chlorobenzoic anhydride**.

Spectrum	Key Peaks/Shifts (Expected)
Infrared (IR)	Characteristic strong C=O stretching bands for an anhydride are expected around 1785 cm^{-1} and 1719 cm^{-1} . Aromatic C-H stretching is anticipated above 3000 cm^{-1} , and C-Cl stretching in the fingerprint region. ^[1]
^1H NMR	Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two sets of equivalent aromatic protons. The integration of these peaks would be in a 1:1 ratio.
^{13}C NMR	Signals for the carbonyl carbons are expected around 161-162 ppm. The aromatic carbons will appear in the range of 125-142 ppm. ^[1]
Mass Spectrometry (GC-MS)	The mass spectrum would show the molecular ion peak (M^+) and characteristic fragmentation patterns of the anhydride.

Experimental Protocols

Detailed methodologies for the synthesis of **4-Chlorobenzoic anhydride** and the determination of its key physical properties are provided below.

Synthesis of 4-Chlorobenzoic Anhydride

This protocol is adapted from a standard organic synthesis procedure.

Materials:

- p-Chlorobenzoyl chloride
- Pyridine
- Cracked ice

- Concentrated hydrochloric acid
- Methanol
- Benzene

Procedure:

- In a loosely stoppered 200-mL flask, a mixture of 17.5 g (0.1 mole) of p-chlorobenzoyl chloride and 50 mL (0.6 mole) of pyridine is warmed on a steam bath for 5 minutes.
- The reaction mixture is then poured onto 100 g of cracked ice and 50 mL of concentrated hydrochloric acid.
- The **4-Chlorobenzoic anhydride** separates immediately. Once the ice has sufficiently melted, the mixture is filtered by suction.
- The solid product is washed once with 15 mL of methanol and then with 15 mL of dry benzene.
- The crude product can be purified by recrystallization from dry benzene to yield a product with a melting point of 192–193 °C.

Determination of Melting Point

A precise melting point is a crucial indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- A small amount of the dry, crystalline **4-Chlorobenzoic anhydride** is introduced into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rate of approximately 10-15 °C per minute initially.
- The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire solid has melted (T_2) are recorded. The melting point range is reported as T_1 - T_2 . For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Solubility

The solubility profile is determined by systematically testing the compound in various solvents.

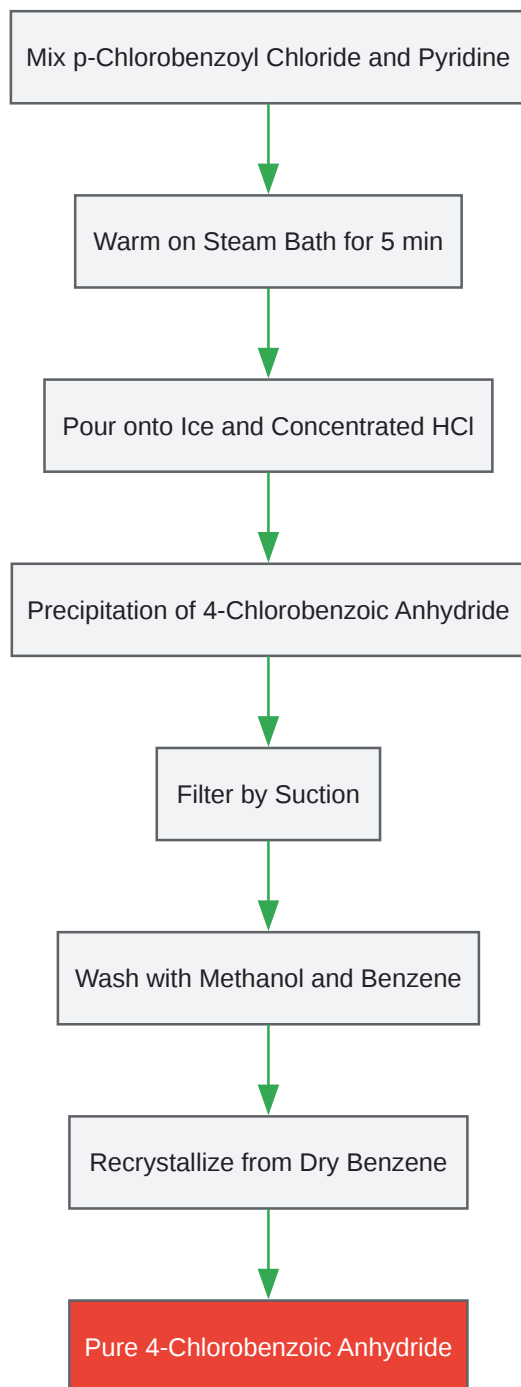
Procedure:

- To a series of small test tubes, add approximately 10-20 mg of **4-Chlorobenzoic anhydride**.
- To each test tube, add 1 mL of a different solvent (e.g., water, acetone, chloroform, and a non-polar solvent like hexane) in a stepwise manner (e.g., 0.2 mL at a time).
- After each addition of the solvent, the test tube is agitated to observe if the solid dissolves.
- The solubility is qualitatively described as "soluble," "slightly soluble," or "insoluble."

Mandatory Visualizations

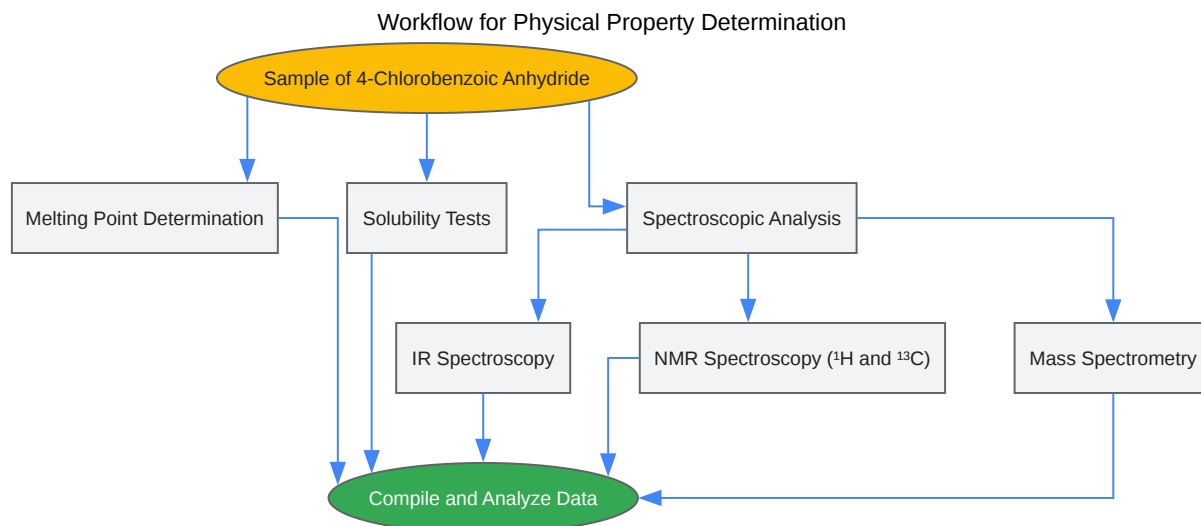
The following diagrams illustrate the synthesis workflow and the logical flow for determining the physical properties of **4-Chlorobenzoic anhydride**.

Synthesis Workflow for 4-Chlorobenzoic Anhydride



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Synthesis Workflow Diagram



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Physical Property Determination Workflow

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References

- 1. rsc.org [rsc.org]
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